Octamethyl-1,7-tetrasiloxanediol

Descripción

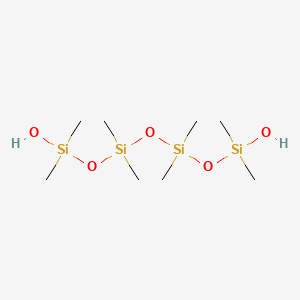

Structure

3D Structure

Propiedades

IUPAC Name |

hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H26O5Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERNMKKMBJGSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H26O5Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062834 | |

| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3081-07-0 | |

| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3081-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data, detailed protocols, and clear visualizations.

Core Chemical Properties

1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, with the CAS number 3081-07-0, is an organosilanol and an organosiloxane.[1][2] It is the 1,7-dihydroxy derivative of octamethyltetrasiloxane.[1][2]

The key physical and chemical properties of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C8H26O5Si4 | [1][3][4] |

| Molecular Weight | 314.63 g/mol | [1][4] |

| CAS Number | 3081-07-0 | [1][5] |

| IUPAC Name | hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | [1] |

| Synonyms | Octamethyl-1,7-tetrasiloxanediol, 1,7-Dihydroxyoctamethyltetrasiloxane | [3] |

| Melting Point | -5 °C | [6] |

| Boiling Point | 267.2 ± 23.0 °C (Predicted) | [6] |

| Density | 0.9881 - 0.99 g/cm³ | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

| InChI | InChI=1S/C8H26O5Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h9-10H,1-8H3 | [1] |

| InChIKey | VERNMKKMBJGSQB-UHFFFAOYSA-N | [1] |

| SMILES | C--INVALID-LINK--(O)O--INVALID-LINK--(C)O--INVALID-LINK--(C)O--INVALID-LINK--(C)O | [1][4] |

Applications in Research and Drug Development

1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol serves several key functions in scientific research and pharmaceutical development.

-

Reference Standard: It is a well-characterized chemical compound used as a reference standard for the Active Pharmaceutical Ingredient (API) Simethicone.[5] Its use is compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development.[5] It also serves as a reference for traceability against pharmacopeial standards like USP or EP.[5]

-

Material Science: This compound can be utilized in the preparation of specialized silicone coatings. For instance, it has been used to prepare silicone-coated Celgard-2400, which has applications in studying the adhesion of canine platelets and leucocytes.[2]

-

Chemical Intermediate: As a siloxane with reactive hydroxyl end-groups, it can act as a monomer or intermediate in the synthesis of more complex silicone polymers.

Experimental Protocols

While specific, detailed experimental protocols are often proprietary or published in subscription-based journals, the following sections outline the general methodologies for key applications of this compound.

When used as a reference standard for Simethicone analysis, a typical workflow involves High-Performance Liquid Chromatography (HPLC).

Objective: To accurately quantify Simethicone in a drug product by using 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol as a standard.

Methodology:

-

Standard Preparation: A stock solution of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable solvent (e.g., a mixture of isooctane and dehydrated alcohol). A series of calibration standards are then prepared by serial dilution.

-

Sample Preparation: The drug product containing Simethicone is extracted with the same solvent system used for the standard to isolate the active ingredient.

-

Chromatographic Conditions:

-

Instrument: A standard HPLC system equipped with a UV or Refractive Index (RI) detector.

-

Column: A suitable column for separating siloxanes, often a C18 or a specialized polymer-based column.

-

Mobile Phase: A gradient or isocratic mobile phase, typically involving solvents like acetonitrile, methanol, or isopropanol.

-

Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).

-

Injection Volume: A fixed volume of both the standard and sample solutions is injected.

-

-

Data Analysis: A calibration curve is generated by plotting the peak area of the standard against its concentration. The concentration of Simethicone in the sample is then determined by comparing its peak area to the calibration curve.

Caption: Workflow for using the compound as an HPLC reference standard.

Reactivity and Logical Relationships

1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is characterized by the presence of silanol (Si-OH) groups at the ends of a linear siloxane chain. This structure dictates its chemical reactivity.

-

Condensation Reactions: The terminal hydroxyl groups are reactive and can undergo condensation reactions with other silanols or with themselves to form longer polysiloxane chains, releasing water as a byproduct. This is a fundamental reaction in silicone polymer chemistry.

-

Derivatization: The hydroxyl groups can be derivatized, for example, by reaction with a chlorosilane, to introduce different functional groups at the ends of the siloxane chain. An example is the reaction to form 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane, which has applications in sealants and coatings.[7]

Caption: Chemical relationships of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.

Safety and Handling

While the toxicological properties have not been fully investigated, standard laboratory safety practices should be followed.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[8]

-

Handling: Handle in a well-ventilated area or under an inert atmosphere, as the material can be air-sensitive.[8] Keep away from open flames, hot surfaces, and sources of ignition.[8]

-

Storage: Store in a refrigerator under an inert atmosphere.[6] Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

Hazardous polymerization does not occur, and there are no hazardous reactions under normal processing.[8]

References

- 1. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | C8H26O5Si4 | CID 76504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | 3081-07-0 [chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound | 3081-07-0 | DAA08107 [biosynth.com]

- 5. 1,1,3,3,5,5,7,7-Octamethyl-1,7-Tetrasiloxanediol - CAS - 3081-07-0 | Axios Research [axios-research.com]

- 6. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- CAS#: 3081-07-0 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. gelest.com [gelest.com]

Technical Guide: 1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol (CAS 3081-07-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol (CAS 3081-07-0), a short-chain linear siloxanediol. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol is an organosilicon compound characterized by a backbone of four silicon atoms linked by oxygen atoms, with methyl groups attached to each silicon atom and terminal hydroxyl groups.[1][2]

Table 1: Physicochemical Properties of CAS 3081-07-0

| Property | Value | Reference(s) |

| IUPAC Name | hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | [2] |

| Synonyms | Octamethyl-1,7-tetrasiloxanediol, Simethicone Impurity 4 | [1] |

| CAS Number | 3081-07-0 | [1] |

| Molecular Formula | C8H26O5Si4 | [2] |

| Molecular Weight | 314.63 g/mol | [2] |

| Melting Point | -5 °C | [3] |

| Boiling Point | 267.2 ± 23.0 °C (Predicted) | [3] |

| Density | 0.9881 g/cm³ | [3] |

| Flash Point | 115.4 °C | [4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |

Table 2: Computed Properties of CAS 3081-07-0

| Property | Value | Reference(s) |

| Exact Mass | 314.08573006 Da | [2] |

| LogP | 1.82800 | [4] |

Synthesis and Manufacturing

The primary route for synthesizing 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and other α,ω-dihydroxypolydimethylsiloxanes is through the hydrolysis of cyclic siloxanes, most commonly octamethylcyclotetrasiloxane (D4).[5] This process can be catalyzed by acids or bases.

The general reaction involves the ring-opening of D4 by water, leading to the formation of the linear diol. The reaction conditions can be controlled to favor the formation of shorter-chain oligomers like the tetrasiloxanediol.[5] Subsequent condensation reactions can lead to the formation of higher molecular weight polydimethylsiloxanes.

Experimental Protocol: General Hydrolysis of Octamethylcyclotetrasiloxane (D4)

-

Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and temperature control is charged with octamethylcyclotetrasiloxane (D4).

-

Catalyst Addition: An acidic or basic catalyst (e.g., a strong acid or a metal hydroxide) is added to the reactor. The choice and concentration of the catalyst will influence the reaction rate and the molecular weight distribution of the products.

-

Water Addition: A controlled amount of water is introduced into the system. The molar ratio of water to D4 is a critical parameter for controlling the chain length of the resulting siloxanediols.

-

Reaction Conditions: The mixture is heated and stirred at a specific temperature for a defined period to allow for the ring-opening and hydrolysis reactions to proceed. The progress of the reaction can be monitored by measuring the viscosity of the mixture.

-

Neutralization: Once the desired viscosity or molecular weight is achieved, a neutralizing agent is added to quench the catalyst and stop the reaction.

-

Purification: The product mixture is then purified, typically by vacuum distillation, to remove any unreacted starting materials, cyclic siloxanes, and lower molecular weight oligomers, thereby isolating the desired 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.

Analytical Data and Characterization

Detailed spectral data (NMR, IR, Mass Spectrometry) for 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol are not widely available in public databases. For comparison and characterization purposes, data for the closely related cyclic precursor, octamethylcyclotetrasiloxane (D4), are often referenced.[8][9][10]

Characterization of this compound would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show a characteristic singlet for the methyl protons on the silicon atoms. The protons of the terminal hydroxyl groups would also be observable, with their chemical shift being dependent on the solvent and concentration.

-

¹³C NMR would show a single resonance for the methyl carbons.

-

²⁹Si NMR would provide information about the different silicon environments.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorptions for Si-O-Si stretching, Si-CH₃ bending, and a broad band corresponding to the O-H stretching of the terminal hydroxyl groups.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the siloxane backbone.

Uses and Applications

Intermediate in Silicone Polymer Synthesis

The primary application of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is as a monomer or intermediate in the synthesis of higher molecular weight silicone polymers.[11][12] The terminal hydroxyl groups are reactive sites that can undergo condensation reactions to extend the polysiloxane chain, forming a wide range of silicone fluids, elastomers, and resins with tailored properties.[13]

Simethicone Impurity

This compound is recognized as "Simethicone Impurity 4" in the context of the pharmaceutical antifoaming agent, simethicone.[14] Simethicone itself is a mixture of polydimethylsiloxane and silicon dioxide. The presence of low molecular weight siloxanes like 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is a result of the manufacturing process and is monitored as a quality control parameter.

Biological Activity and Toxicology

There is a significant lack of publicly available data on the specific biological activity and toxicology of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol. Due to this absence of data, a signaling pathway diagram cannot be provided.

Table 3: Toxicological Data for CAS 3081-07-0

| Toxicological Endpoint | Result | Reference(s) |

| Acute Oral Toxicity (LD50) | No data available | [15] |

| Acute Dermal Toxicity | No data available | [15] |

| Acute Inhalation Toxicity | No data available | [15] |

| Skin Corrosion/Irritation | No data available | [15] |

| Serious Eye Damage/Irritation | No data available | [15] |

| Respiratory or Skin Sensitization | No data available | [15] |

| Germ Cell Mutagenicity | No data available | [15] |

| Carcinogenicity | No data available | [15] |

| Reproductive Toxicity | No data available | [15] |

General Toxicology of Short-Chain Siloxanes

While specific data for the title compound is unavailable, general toxicological information on related short-chain siloxanes can provide some context. The toxicology of siloxanes is highly dependent on their specific structure, molecular weight, and physical form (linear vs. cyclic).[16]

Short-chain cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4), have been more extensively studied than their linear diol counterparts. Some studies on D4 have indicated potential effects on the reproductive system and liver in animal models, though the relevance to human health is still under investigation.[17][18]

Simethicone, the drug in which this compound is found as an impurity, is considered biologically inert and is not absorbed from the gastrointestinal tract.[19]

Potential Applications in Drug Development

While primarily known as a chemical intermediate and an impurity, the unique properties of functionalized siloxanes are of interest in pharmaceutical sciences.

-

Excipients: The broader class of silicones is used in various pharmaceutical formulations as excipients, such as lubricants, emulsifiers, and stabilizers.[11][13]

-

Drug Delivery: Polysiloxanes have been investigated for use in controlled-release drug delivery systems due to their biocompatibility and permeability.[20] Functionalized siloxanes can be used to modify the surface of drug carriers or to form the matrix of a delivery system.

-

Topical Formulations: Silicones are common ingredients in topical formulations, providing a protective barrier and desirable sensory characteristics.[12]

The utility of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol itself in these applications would require further research into its specific properties and biological compatibility.

Conclusion

1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol (CAS 3081-07-0) is a well-defined chemical entity with established applications as a monomer in the synthesis of silicone polymers and is a known impurity in the pharmaceutical agent simethicone. Its synthesis is based on the controlled hydrolysis of cyclic siloxanes. A significant gap exists in the public domain regarding its specific biological activity and toxicological profile. For drug development professionals, this compound is currently of interest primarily from a quality control and impurity monitoring perspective. Further research would be necessary to explore any potential for this specific siloxanediol as a functional excipient or in drug delivery applications.

References

- 1. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | 3081-07-0 [chemicalbook.com]

- 2. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | C8H26O5Si4 | CID 76504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- CAS#: 3081-07-0 [m.chemicalbook.com]

- 4. CAS#:3081-07-0 | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | Chemsrc [chemsrc.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. CN103289095B - A synthesis method of high viscosity alpha, omega-dihydroxy polydimethylsiloxane - Google Patents [patents.google.com]

- 7. CN112831049A - Preparation method of alpha, omega-dihydroxy polydimethylsiloxane - Google Patents [patents.google.com]

- 8. Octamethylcyclotetrasiloxane(556-67-2) 1H NMR spectrum [chemicalbook.com]

- 9. Cyclotetrasiloxane, octamethyl- [webbook.nist.gov]

- 10. Octamethylcyclotetrasiloxane(556-67-2) 13C NMR spectrum [chemicalbook.com]

- 11. Chemical Synthesis - Siwin [siwinsilicone.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. cleanchemlab.com [cleanchemlab.com]

- 16. researchgate.net [researchgate.net]

- 17. scholarworks.iu.edu [scholarworks.iu.edu]

- 18. tandfonline.com [tandfonline.com]

- 19. Simethicone | C6H18O4Si3 | CID 6433516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Cornerstone of Siloxane Chemistry: A Technical Guide to 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, a fundamental building block in the world of siloxane chemistry. This versatile organosilicon compound, also commonly known as octamethyltetrasiloxane-1,7-diol, is a key intermediate in the synthesis of a vast array of silicone polymers, which are integral to numerous applications in research, medicine, and industry. Its unique structure, featuring reactive hydroxyl (-OH) groups at both ends of a flexible siloxane backbone, allows for controlled polymerization and the tailoring of material properties to meet specific demands.

Core Properties and Identification

1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- is a clear, colorless liquid with the chemical formula C8H26O5Si4 and a molecular weight of approximately 314.63 g/mol .[1] Its structure consists of a linear chain of four silicon atoms alternating with oxygen atoms, with methyl groups attached to each silicon atom and terminal hydroxyl groups.

| Property | Value |

| IUPAC Name | hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |

| CAS Number | 3081-07-0 |

| Molecular Formula | C8H26O5Si4 |

| Molecular Weight | 314.63 g/mol [1] |

| Appearance | Colorless liquid |

Synthesis of the Monomer: Hydrolysis of Dichlorodimethylsilane

The primary industrial route to 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- and other silanol-terminated oligosiloxanes is the controlled hydrolysis of dichlorodimethylsilane ((CH3)2SiCl2). This reaction is highly versatile and can be tailored to produce a mixture of linear and cyclic siloxanes. The formation of the desired linear diol is favored by controlling the reaction conditions, such as the stoichiometry of water, temperature, and the use of solvents.

Experimental Protocol: Hydrolysis of Dichlorodimethylsilane

This protocol describes a general laboratory-scale synthesis of a mixture of silanol-terminated oligosiloxanes, from which 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- can be isolated.

Materials:

-

Dichlorodimethylsilane ((CH3)2SiCl2)

-

Deionized water

-

A suitable organic solvent (e.g., diethyl ether or toluene)

-

A weak base for neutralization (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of dichlorodimethylsilane in an organic solvent is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a condenser. The vessel should be cooled in an ice bath.

-

Deionized water is added dropwise to the stirred solution of dichlorodimethylsilane. The reaction is exothermic and produces hydrochloric acid (HCl) as a byproduct. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, the mixture is stirred for an additional period to ensure complete hydrolysis.

-

The organic layer is separated and washed with a dilute solution of sodium bicarbonate to neutralize the HCl, followed by washing with deionized water until the washings are neutral.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield a mixture of linear and cyclic polydimethylsiloxanes.

-

Fractional distillation under vacuum can be employed to separate the different oligosiloxanes, including the target 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-.

The Central Role in Polycondensation Reactions

The true significance of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- lies in its bifunctional nature, which makes it an ideal monomer for polycondensation reactions. The terminal hydroxyl groups can react with each other or with other reactive silane or siloxane species to form longer polysiloxane chains, releasing water as a byproduct. This process is the foundation for the production of a wide range of silicone polymers, including fluids, elastomers, and resins.

Catalysis of Polycondensation

The polycondensation of siloxanediols can be catalyzed by both acids and bases. The choice of catalyst significantly influences the reaction rate, the molecular weight of the resulting polymer, and the formation of cyclic byproducts.

-

Acid Catalysis: Protonic acids (e.g., sulfuric acid, triflic acid) and Lewis acids can be used. The mechanism involves the protonation of a silanol group, making it more susceptible to nucleophilic attack by another silanol group.

-

Base Catalysis: Bases such as potassium hydroxide (KOH) and tetramethylammonium hydroxide (TMAH) are effective catalysts. The mechanism proceeds through the formation of a highly reactive silanolate anion.

The presence of these catalysts can also promote "back-biting" reactions, where a terminal reactive group of a growing polymer chain attacks a siloxane bond within the same chain, leading to the formation of cyclic siloxanes like octamethylcyclotetrasiloxane (D4). Minimizing these side reactions is a key challenge in producing high molecular weight linear polysiloxanes.

Experimental Protocol: Bulk Polycondensation of α,ω-Dihydroxy-polydimethylsiloxane

This protocol provides a general procedure for the bulk polycondensation of a low molecular weight silanol-terminated polydimethylsiloxane, which can be adapted for 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-.

Materials:

-

α,ω-Dihydroxy-polydimethylsiloxane (e.g., 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-)

-

Condensation catalyst (e.g., a catalytic amount of a strong acid or base)

Procedure:

-

The silanol-terminated polydimethylsiloxane is placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

-

The system is purged with nitrogen to remove air and moisture.

-

The catalyst is added to the siloxane under stirring.

-

The temperature is gradually increased while applying a vacuum. This facilitates the removal of the water byproduct, driving the equilibrium towards the formation of higher molecular weight polymer.

-

The progress of the reaction can be monitored by measuring the viscosity of the reaction mixture, which increases with the molecular weight of the polymer.

-

Once the desired viscosity (and thus molecular weight) is achieved, the reaction is stopped by cooling and neutralizing the catalyst. For example, if an acid catalyst was used, a weak base can be added.

-

The final polymer may be further purified to remove any residual catalyst and low molecular weight cyclic species.

Characterization of the Resulting Polymers

The properties of the polydimethylsiloxane (PDMS) synthesized from 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- are highly dependent on the molecular weight and the presence of any branching or cross-linking. Key characterization techniques include:

-

Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2][3][4][5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are used to confirm the chemical structure of the polymer and to quantify the end-groups.

-

Rheometry: Measures the viscoelastic properties of the polymer, such as viscosity and modulus, which are crucial for many applications.

References

An In-depth Technical Guide to the Safety of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

This technical guide provides a comprehensive overview of the available safety data for 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol (CAS No. 3081-07-0). Due to the limited publicly available toxicological data for this specific substance, this guide also includes information on the closely related analogue, 1,1,3,3,5,5,7,7-octamethyltetrasiloxane (CAS No. 1000-05-1), to provide a more complete understanding of the potential hazards. This information is intended for researchers, scientists, and professionals involved in drug development and handling of this chemical.

Physicochemical Properties

A summary of the key physicochemical properties for both 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and its analogue, 1,1,3,3,5,5,7,7-octamethyltetrasiloxane, are presented in Table 1. Understanding these properties is crucial for the safe handling, storage, and use of these substances.

Table 1: Physicochemical Properties

| Property | 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol | 1,1,3,3,5,5,7,7-octamethyltetrasiloxane (Analogue) |

| CAS Number | 3081-07-0 | 1000-05-1 |

| Molecular Formula | C8H26O5Si4 | C8H24O3Si4 |

| Molecular Weight | 314.63 g/mol [1][2] | 282.63 g/mol |

| Appearance | - | Colorless liquid |

| Boiling Point | 267.2 °C at 760 mmHg[3] | 169 °C |

| Melting Point | -5 °C[4] | - |

| Density | 0.9881 g/cm³[4] | 0.863 g/cm³ |

| Solubility | Slightly soluble in Chloroform and Methanol[4] | - |

Toxicological Information

2.1. GHS Hazard Classification (for Analogue: 1,1,3,3,5,5,7,7-octamethyltetrasiloxane)

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized approach to hazard communication. The GHS classification for 1,1,3,3,5,5,7,7-octamethyltetrasiloxane is summarized in Table 2.

Table 2: GHS Hazard Classification for 1,1,3,3,5,5,7,7-octamethyltetrasiloxane

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5] |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[6] |

2.2. Summary of Toxicological Studies (for Analogue: 1,1,3,3,5,5,7,7-octamethyltetrasiloxane)

Limited toxicological data from animal studies are available for the analogue. A summary is provided in Table 3.

Table 3: Toxicological Data for 1,1,3,3,5,5,7,7-octamethyltetrasiloxane

| Test | Species | Route | Results |

| 4-week intermittent inhalation study | Rat | Inhalation | Caused other liver changes and changes in liver weight[5][7] |

| Reproductive Toxicity | - | - | Suspected of damaging fertility or the unborn child[8] |

Experimental Protocols for Safety Assessment

Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances.[9] The following sections describe the principles of key toxicological tests relevant to the potential hazards of siloxanes.

3.1. Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.[1] The principle involves a stepwise procedure where a small number of animals are administered the substance at a defined dose.[1] The presence or absence of mortality determines the next dose level.[1]

-

Test Animals: Typically, rats or mice of a single sex are used.[1]

-

Procedure: The test substance is administered by gavage in a single dose. Animals are fasted before dosing.[1]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[10]

-

Endpoint: The test allows for the classification of the substance into a GHS acute toxicity category.

3.2. Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[2][11] It utilizes a reconstructed human epidermis model that mimics the properties of human skin.[12]

-

Test System: A commercially available reconstructed human epidermis model.

-

Procedure: The test substance is applied topically to the tissue surface for a defined period, followed by a post-incubation period.[13]

-

Endpoint: Cell viability is measured, typically using the MTT assay. A reduction in viability below a certain threshold indicates an irritant potential.[13]

3.3. Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[14] It is recommended to perform a weight-of-the-evidence analysis of existing data before conducting this test to minimize animal use.[9]

-

Test Animals: The albino rabbit is the preferred species.[9]

-

Procedure: A single dose of the substance is applied to one eye of the animal, with the other eye serving as a control. The eyes are examined at specific intervals.[14]

-

Observations: Lesions of the conjunctiva, cornea, and iris are scored to determine the degree of irritation.[14]

Visualizations

4.1. GHS Hazard Communication Workflow

The following diagram illustrates the logical flow of hazard communication based on the GHS classification for 1,1,3,3,5,5,7,7-octamethyltetrasiloxane.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane | C8H24O3Si4 | CID 6328651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. mbresearch.com [mbresearch.com]

- 12. oecd.org [oecd.org]

- 13. x-cellr8.com [x-cellr8.com]

- 14. nucro-technics.com [nucro-technics.com]

Solubility Profile of Octamethyl-1,7-tetrasiloxanediol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octamethyl-1,7-tetrasiloxanediol, a key intermediate in the synthesis of various silicone-based materials. Understanding its solubility is critical for its application in polymer chemistry, materials science, and drug formulation. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility.

Core Data Presentation: Solubility of this compound

| Organic Solvent | Solvent Type | Qualitative Solubility | Citation |

| Chloroform | Chlorinated | Slightly Soluble | [1] |

| Methanol | Polar Protic | Slightly Soluble | [1] |

Note: "Slightly soluble" indicates that the solute has a low but measurable solubility. For precise applications, it is imperative to determine the quantitative solubility through experimental analysis.

Experimental Protocol: Determination of this compound Solubility

The following protocol outlines a general method for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (FID)

-

Volumetric flasks and pipettes

-

Internal standard (a non-volatile compound soluble in the chosen solvent but not interfering with the analyte peak)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration within the calibration range of the analytical method.

-

Add a known concentration of the internal standard to the diluted sample.

-

-

Quantitative Analysis (GC-MS/FID):

-

Prepare a series of calibration standards of this compound in the chosen solvent, each containing the same concentration of the internal standard as the samples.

-

Analyze the calibration standards and the prepared samples using a validated GC-MS or GC-FID method.

-

The GC parameters (e.g., column type, temperature program, injection volume) should be optimized for the separation and detection of this compound and the internal standard.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Thermal Stability of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-: A Technical Guide

Disclaimer: Publicly available, specific quantitative thermal analysis data such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is limited. This guide synthesizes information on the thermal behavior of analogous short-chain α,ω-siloxanediols and linear siloxanes to provide a comprehensive overview of the expected thermal stability, degradation pathways, and analytical methodologies. The presented quantitative data should be considered illustrative and may not precisely reflect the properties of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.

Introduction

1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, a member of the siloxanediol family, is a valuable intermediate in the synthesis of various silicone-based materials. Its thermal stability is a critical parameter that dictates its processing conditions, storage, and performance in high-temperature applications. This technical guide provides an in-depth analysis of the thermal behavior of this compound, drawing upon data from structurally similar siloxanes.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is presented in Table 1.

| Property | Value |

| CAS Number | 3081-07-0 |

| Molecular Formula | C8H26O5Si4 |

| Molecular Weight | 314.63 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 267.2 ± 23.0 °C (Predicted) |

| Melting Point | -5 °C |

| Density | 0.9881 g/cm³ |

Thermal Stability Analysis

The thermal stability of siloxanes is generally high due to the strength of the siloxane (Si-O) bond. However, the presence of terminal hydroxyl (silanol) groups in α,ω-siloxanediols can influence their degradation pathways. Thermal degradation of these compounds typically proceeds through two primary mechanisms: depolymerization (unzipping) and random chain scission.

Thermogravimetric Analysis (TGA)

While specific TGA data for 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is not available, Table 2 provides a representative summary of expected TGA parameters based on the analysis of similar short-chain siloxanes.

| Parameter | Inert Atmosphere (N₂) | Oxidative Atmosphere (Air) |

| Onset Decomposition Temperature (T₅%) | ~250 - 350 °C | ~200 - 300 °C |

| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | ~350 - 450 °C | ~300 - 400 °C |

| Residue at 600 °C | < 5% | Variable (due to oxidation) |

Differential Scanning Calorimetry (DSC)

DSC analysis can reveal phase transitions such as melting and crystallization. For 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, the expected thermal events are summarized in Table 3.

| Thermal Event | Temperature Range |

| Glass Transition (Tg) | Not typically observed |

| Crystallization (Tc) | Below -5 °C |

| Melting (Tm) | ~ -5 °C |

Decomposition Pathways

The thermal degradation of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is expected to involve the following pathways:

-

Condensation: At lower temperatures, intermolecular condensation of the terminal silanol groups can occur, leading to the formation of longer polysiloxane chains and the elimination of water.

-

Depolymerization: At higher temperatures, intramolecular "back-biting" reactions can lead to the formation of cyclic siloxanes, which are volatile and contribute to mass loss.

-

Chain Scission: Random cleavage of the Si-O backbone can also occur, particularly at elevated temperatures.

The following diagram illustrates a simplified potential degradation pathway.

Caption: Simplified degradation pathways of a short-chain siloxanediol.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a general procedure for analyzing the thermal stability of siloxanediols using TGA.

Caption: General workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

This protocol describes a method for identifying the thermal decomposition products of siloxanediols.

Caption: General workflow for Pyrolysis-GC-MS analysis.

Conclusion

1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, is expected to exhibit good thermal stability, characteristic of short-chain siloxanes. Its degradation is likely to be initiated by the condensation of terminal silanol groups at moderate temperatures, followed by depolymerization and chain scission at higher temperatures. The precise decomposition profile and products can be elucidated using advanced analytical techniques such as TGA and Py-GC-MS. The information presented in this guide provides a foundational understanding for researchers and professionals working with this and related siloxanediol compounds in applications where thermal stability is a critical factor. Further experimental investigation is recommended to establish the specific thermal properties of this compound.

Methodological & Application

Application Notes and Protocols for the Condensation Polymerization of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysiloxanes, commonly known as silicones, are a versatile class of polymers with a wide range of applications in the biomedical and pharmaceutical fields due to their biocompatibility, chemical inertness, and tunable physical properties. The condensation polymerization of α,ω-siloxanediols, such as 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, is a fundamental method for the synthesis of polydimethylsiloxane (PDMS) diols. These low molecular weight polymers can serve as building blocks for more complex structures, such as block copolymers and networks, or be utilized directly in formulations for drug delivery, medical devices, and as excipients in topical preparations.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polysiloxanes derived from the condensation polymerization of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.

Applications in Drug Development

Polysiloxanes synthesized from 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol are of significant interest in drug development for several reasons:

-

Controlled Drug Release: The hydrophobic nature of the polysiloxane backbone can be utilized to encapsulate and control the release of hydrophobic drugs. The release kinetics can be tuned by altering the polymer's molecular weight and crosslink density.

-

Biocompatibility: Polydimethylsiloxanes are well-known for their excellent biocompatibility, making them suitable for in vivo applications with minimal inflammatory response.

-

Topical and Transdermal Delivery: Low molecular weight silicone fluids are used in topical sprays and formulations to deliver active pharmaceutical ingredients (APIs). Their volatility can help to increase the concentration of the drug on the skin.

-

Excipients: Due to their inertness and compatibility with many APIs, they are used as excipients in various pharmaceutical formulations.

-

Medical Devices: These polymers can be used in the fabrication of medical devices such as catheters and implants, where their flexibility and biostability are advantageous.

Experimental Protocols

The following protocols describe the acid- and base-catalyzed condensation polymerization of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.

Protocol 1: Acid-Catalyzed Condensation Polymerization

This protocol is a representative procedure for the acid-catalyzed polycondensation of short-chain siloxanediols.

Materials:

-

1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

-

Toluene, anhydrous

-

Acid catalyst (e.g., p-toluenesulfonic acid, trifluoromethanesulfonic acid, or an acidic cation-exchanger like Vionit CS-34C)

-

Sodium bicarbonate solution, saturated

-

Anhydrous sodium sulfate

-

Methanol

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark trap

-

Condenser

-

Magnetic stirrer and hot plate

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet. The system is purged with dry nitrogen.

-

Charging Reactants: The flask is charged with 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and anhydrous toluene (approximately 50% w/v solution).

-

Catalyst Addition: The acid catalyst is added to the reaction mixture. For p-toluenesulfonic acid, a concentration of 0.1-0.5 wt% relative to the monomer is typical. For a cation-exchanger, 2.5% by weight is a common starting point.

-

Polycondensation: The reaction mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring. The water produced during the condensation reaction is collected in the Dean-Stark trap.

-

Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap or by periodically taking samples for viscosity measurements or spectroscopic analysis (e.g., FT-IR to observe the disappearance of the Si-OH peak).

-

Quenching the Reaction: Once the desired degree of polymerization is achieved (indicated by the cessation of water formation or target viscosity), the reaction is cooled to room temperature. If a soluble acid catalyst was used, it is neutralized by washing the solution with a saturated sodium bicarbonate solution in a separatory funnel. If a solid acid catalyst was used, it is removed by filtration.

-

Work-up: The organic phase is washed with deionized water until the aqueous layer is neutral. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting polymer may be further purified by precipitation from a toluene solution into an excess of methanol to remove unreacted monomer and low molecular weight oligomers.

-

Drying: The purified polymer is dried under vacuum at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Protocol 2: Base-Catalyzed Condensation Polymerization

This protocol provides a general procedure for base-catalyzed polycondensation.

Materials:

-

1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

-

Base catalyst (e.g., potassium hydroxide (KOH), tetrabutylphosphonium hydroxide)

-

Toluene, anhydrous

-

Acetic acid

-

Diatomaceous earth (optional, for filtration)

Equipment:

-

Same as for acid-catalyzed polymerization.

Procedure:

-

Reaction Setup: The reaction is set up in the same manner as the acid-catalyzed protocol.

-

Charging Reactants: The flask is charged with 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and anhydrous toluene.

-

Catalyst Addition: A catalytic amount of a strong base, such as KOH (e.g., 0.1 wt%), is added to the mixture.

-

Polycondensation: The mixture is heated to reflux, and the water of condensation is removed via the Dean-Stark trap.

-

Monitoring the Reaction: The reaction is monitored similarly to the acid-catalyzed process.

-

Quenching the Reaction: After cooling to room temperature, the catalyst is neutralized by the addition of a stoichiometric amount of acetic acid.

-

Work-up and Purification: The neutralized catalyst salts are removed by filtration, possibly with the aid of diatomaceous earth. The solvent is then removed by rotary evaporation.

-

Drying: The polymer is dried under vacuum to a constant weight.

Characterization of the Polymer

The synthesized polysiloxane should be characterized to determine its molecular weight, polydispersity, and chemical structure.

-

Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ²⁹Si NMR): To confirm the chemical structure of the polymer and to determine the number average molecular weight by end-group analysis.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of Si-O-Si bonds and the removal of Si-OH groups.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Data Presentation

The following table summarizes typical quantitative data that can be expected from the condensation polymerization of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol under different catalytic conditions. The exact values will depend on specific reaction parameters such as reaction time, temperature, and catalyst concentration.

| Catalyst System | Typical Mn ( g/mol ) | Typical Mw ( g/mol ) | Typical PDI (Mw/Mn) |

| Acid Catalyst (e.g., p-TSA) | 5,000 - 20,000 | 10,000 - 40,000 | ~2.0 |

| Base Catalyst (e.g., KOH) | 10,000 - 50,000 | 20,000 - 100,000 | ~2.0 |

| Homoconjugated Acid Catalyst | > 60,000 | > 120,000 | ~2.0 |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis, purification, characterization, and application of polysiloxanes.

Caption: Hypothetical signaling pathway (PI3K/Akt/mTOR) targeted by a drug delivered via a polysiloxane-based system.

Application Notes and Protocols: 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- as a Crosslinking Agent for Silicone Elastomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is a silanol-terminated short-chain silicone oligomer that serves as a highly effective crosslinking agent for the preparation of silicone elastomers. Its bifunctional nature allows for the formation of a three-dimensional network structure through condensation reactions with silanol-terminated polydimethylsiloxane (PDMS) polymers. This process, often referred to as condensation curing or Room Temperature Vulcanizing (RTV), results in a stable, flexible, and biocompatible silicone elastomer.

These elastomers are of significant interest in the biomedical and pharmaceutical fields due to their inertness, gas permeability, and tunable mechanical properties. Applications range from the encapsulation of sensitive electronics in medical devices to the fabrication of microfluidic devices for drug screening and the development of drug delivery systems. The choice of crosslinking agent is critical in tailoring the final properties of the silicone network, and 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol offers precise control over the crosslink density due to its well-defined molecular weight.

Mechanism of Action: Condensation Curing

The crosslinking process involves a condensation reaction between the hydroxyl (-OH) groups of the 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and the silanol-terminated PDMS polymer chains. This reaction, typically catalyzed by an organotin compound such as dibutyltin dilaurate, results in the formation of siloxane (Si-O-Si) bridges and the elimination of water as a byproduct. The continued reaction of the bifunctional crosslinker leads to the development of a crosslinked network, transforming the liquid polymer into a solid elastomer.

The final properties of the cured silicone, such as hardness, tensile strength, and elongation, are directly influenced by the molecular weight of the PDMS polymer, the concentration of the crosslinking agent, and the curing conditions.

Quantitative Data on Mechanical Properties

The concentration of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol significantly impacts the mechanical properties of the resulting silicone elastomer. The following table summarizes typical mechanical properties obtained when crosslinking a silanol-terminated PDMS (viscosity ~80,000 mPa·s) with varying concentrations of the diol crosslinker.

| Crosslinker Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |

| 2 | 3.5 | 450 | 25 |

| 4 | 5.2 | 380 | 35 |

| 6 | 6.8 | 300 | 45 |

| 8 | 7.5 | 250 | 55 |

Note: These values are illustrative and can vary depending on the specific PDMS polymer, catalyst, and curing conditions.

Experimental Protocols

Protocol 1: Preparation of a Standard Silicone Elastomer Film

This protocol describes the preparation of a silicone elastomer film using 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol as the crosslinking agent.

Materials:

-

Silanol-terminated polydimethylsiloxane (PDMS), viscosity 80,000 mPa·s

-

1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

-

Dibutyltin dilaurate (catalyst)

-

Toluene (solvent)

-

Petri dish or other suitable casting surface

Procedure:

-

In a clean, dry beaker, dissolve 10 g of silanol-terminated PDMS in 20 mL of toluene. Stir until the polymer is completely dissolved.

-

Add 0.4 g (4 wt%) of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol to the PDMS solution and mix thoroughly for 5 minutes.

-

Add 2-3 drops of dibutyltin dilaurate catalyst to the mixture. The amount of catalyst may need to be optimized depending on the desired curing time.

-

Stir the mixture vigorously for another 2 minutes to ensure homogeneity.

-

Pour the mixture into a petri dish, ensuring an even thickness.

-

Place the petri dish in a fume hood at room temperature and allow the solvent to evaporate and the silicone to cure. This typically takes 24-48 hours.

-

Once fully cured, the elastomer film can be carefully peeled from the casting surface.

Protocol 2: Characterization of Mechanical Properties

This protocol outlines the procedure for testing the mechanical properties of the prepared silicone elastomer film.

Equipment:

-

Universal Testing Machine (UTM) with a suitable load cell

-

Dumbbell-shaped cutting die (ASTM D412)

-

Shore A durometer

Procedure:

-

Use the dumbbell-shaped cutting die to cut several test specimens from the cured silicone elastomer film.

-

Measure the thickness of the narrow section of each specimen at three different points and calculate the average thickness.

-

Secure a specimen in the grips of the Universal Testing Machine.

-

Set the UTM to a constant crosshead speed (e.g., 500 mm/min).

-

Start the test and record the force and displacement until the specimen breaks.

-

Calculate the tensile strength and elongation at break from the recorded data.

-

Use a Shore A durometer to measure the hardness of the elastomer film at several different locations and calculate the average value.

Visualizations

Caption: Condensation crosslinking mechanism of silicone.

Caption: Experimental workflow for silicone elastomer preparation.

Applications in Research and Drug Development

The use of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol as a crosslinking agent allows for the precise fabrication of silicone elastomers with tailored properties, making them suitable for a variety of advanced applications:

-

Microfluidics: The biocompatibility and optical transparency of these elastomers are ideal for creating "lab-on-a-chip" devices for high-throughput drug screening, cell culture, and diagnostics.

-

Drug Delivery: The controlled crosslink density can be used to modulate the release kinetics of encapsulated drugs, enabling the development of sustained-release formulations.

-

Medical Implants and Devices: The inert and stable nature of the resulting silicones makes them suitable for long-term implantation with minimal host reaction. This includes applications in soft tissue prosthetics and as encapsulation for implantable electronics.

-

Biomedical Adhesives and Sealants: Formulations can be optimized to provide biocompatible adhesives and sealants for wound closure and medical device fixation.

Conclusion

1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is a versatile and valuable crosslinking agent for the formulation of silicone elastomers. By carefully controlling the formulation and curing conditions, researchers and drug development professionals can create materials with a wide range of mechanical properties suitable for demanding biomedical and pharmaceutical applications. The provided protocols offer a starting point for the fabrication and characterization of these advanced materials.

Surface Modification of Biomaterials with 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the general principles of surface modification using silanol-terminated siloxanes and related compounds. Due to a lack of specific published data on the use of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol for biomaterial surface modification, the provided methodologies and expected outcomes are extrapolated from studies on similar short-chain silicone compounds. Researchers should optimize these protocols for their specific biomaterial and application.

Introduction

Surface modification of biomaterials is a critical strategy to enhance their biocompatibility and performance in vivo. An ideal surface modification can modulate cellular interactions, reduce protein adsorption (biofouling), and improve the overall integration of the material with host tissue. 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is a short-chain siloxane diol with terminal hydroxyl groups, making it a candidate for creating thin, well-defined silicone-like coatings on various biomaterial substrates. These coatings are expected to impart a hydrophobic character to the surface, which can be beneficial in applications where reduced cell and protein adhesion is desired. One potential application lies in the preparation of silicone-coated surfaces for studying the adhesion of platelets and leucocytes[1].

Potential Applications

The application of a 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol coating can be beneficial in several areas of biomedical research and device development:

-

Reduced Protein Adsorption: The hydrophobic nature of siloxane coatings can minimize non-specific protein adsorption, which is often the initial step in biofouling and subsequent inflammatory responses[2][3][4][5].

-

Modulation of Cellular Adhesion: By creating a low-energy surface, the adhesion of cells such as fibroblasts, platelets, and bacteria can be reduced. This is advantageous for applications like blood-contacting devices, catheters, and certain implantable electronics[6].

-

Improved Lubricity: Silicone coatings can provide a lubricious surface, which is beneficial for devices such as catheters and surgical instruments.

-

Gas Permeability: Silicone-based materials are known for their high gas permeability, which could be a desirable property for certain cell culture systems or implantable sensors.

Experimental Protocols

The following are generalized protocols for the surface modification of a biomaterial substrate with 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol. These protocols will likely require optimization based on the specific substrate and desired coating characteristics.

General Experimental Workflow

The overall process for surface modification and characterization is outlined below.

References

- 1. 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | 3081-07-0 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibiofilm Property and Biocompatibility of Siloxane-Based Polymer Coatings Applied to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Silicone-Coated Materials Using Octamethyl-1,7-tetrasiloxanediol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of silicone-coated materials utilizing octamethyl-1,7-tetrasiloxanediol. This document is intended to guide researchers in leveraging the properties of this versatile organosilicon compound for applications in biomedical devices, drug delivery, and surface modification.

Introduction

This compound is an organosilanol compound that serves as a key precursor in the synthesis of silicone polymers. Its defining feature is the presence of reactive hydroxyl (-OH) groups at both ends of a short siloxane chain. These functional groups allow for condensation polymerization, a process where molecules join together, eliminating a small molecule (in this case, water) to form longer polysiloxane chains. This reactivity makes it an ideal candidate for creating silicone coatings on various substrates.

The resulting silicone coatings can be tailored to achieve specific properties, such as hydrophobicity, biocompatibility, and controlled release of therapeutic agents. These characteristics are highly desirable in the development of advanced materials for medical and pharmaceutical applications.

Core Principles: Condensation Polymerization

The fundamental reaction governing the formation of silicone coatings from this compound is condensation polymerization. In this step-growth polymerization process, the hydroxyl-terminated siloxane monomers react with each other to form siloxane bridges (Si-O-Si), progressively building longer polymer chains and ultimately forming a cross-linked network on the substrate surface.

The rate and extent of this polymerization can be influenced by several factors, including:

-

Temperature: Higher temperatures generally accelerate the reaction rate.

-

Catalyst: The presence of an acid or base catalyst can significantly increase the speed of polymerization.

-

Concentration: The concentration of the this compound and any cross-linking agents will affect the density and properties of the resulting coating.

Caption: Condensation polymerization of this compound.

Experimental Protocols

While specific protocols for the use of this compound in creating silicone coatings are not extensively detailed in publicly available literature, the following general procedures can be adapted based on the principles of silicone chemistry.

Protocol for Surface Coating of a Biomedical Implant (e.g., Titanium)

This protocol describes a general method for applying a silicone coating to a titanium substrate, which can be adapted for other biomedical implants.

Materials:

-

This compound

-

Cross-linking agent (e.g., tetraethyl orthosilicate - TEOS)

-

Catalyst (e.g., stannous octoate or a platinum-based catalyst)

-

Anhydrous solvent (e.g., toluene or hexane)

-

Titanium substrate

-

Argon or Nitrogen gas

Procedure:

-

Substrate Preparation:

-

Thoroughly clean the titanium substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) to remove any organic contaminants.

-

Dry the substrate in an oven at 110°C for at least 2 hours.

-

For enhanced adhesion, the surface can be activated by plasma treatment or by etching with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

-

Coating Solution Preparation:

-

In a clean, dry flask under an inert atmosphere (argon or nitrogen), dissolve this compound in the anhydrous solvent to the desired concentration (e.g., 5-20% w/v).

-

Add the cross-linking agent (e.g., TEOS) in a specific molar ratio to the diol, depending on the desired cross-linking density.

-

Add the catalyst to the solution. The concentration of the catalyst will influence the curing time.

-

-

Coating Application:

-

Immerse the prepared titanium substrate in the coating solution for a predetermined time (e.g., 1-24 hours) to allow for the adsorption of the siloxane precursors.

-

Alternatively, the coating can be applied by dip-coating, spin-coating, or spray-coating for more uniform thickness.

-

-

Curing:

-

Carefully remove the coated substrate from the solution and allow the solvent to evaporate in a controlled environment.

-

Cure the coating by heating in an oven at a specific temperature (e.g., 80-150°C) for a set duration (e.g., 1-12 hours). The curing process facilitates the condensation polymerization and cross-linking of the silicone network.

-

-

Post-Coating Treatment:

-

After curing, the coated substrate should be thoroughly rinsed with the solvent to remove any unreacted precursors.

-

Dry the final coated material under vacuum.

-

Caption: Experimental workflow for silicone coating.

Protocol for Preparation of a Drug-Eluting Silicone Coating

This protocol outlines the incorporation of a therapeutic agent into the silicone matrix for controlled drug release applications.

Materials:

-

Same as Protocol 3.1

-

Therapeutic agent (drug)

Procedure:

-

Follow steps 1 and 2 of Protocol 3.1.

-

Drug Incorporation:

-

Disperse or dissolve the therapeutic agent in the coating solution. The method of incorporation (dissolution or suspension) will depend on the solubility of the drug in the chosen solvent.

-

Ensure a homogenous dispersion of the drug in the solution, which may require sonication or high-shear mixing.

-

-

Follow steps 3 to 5 of Protocol 3.1.

Data Presentation

The following tables provide a template for summarizing key quantitative data from the characterization of silicone-coated materials.

Table 1: Physical Properties of Silicone Coatings

| Sample ID | Precursor Concentration (% w/v) | Cross-linker Ratio (Diol:Cross-linker) | Curing Temperature (°C) | Curing Time (h) | Coating Thickness (µm) | Contact Angle (°) |

| Control | - | - | - | - | 0 | 75 ± 5 |

| SC-1 | 5 | 10:1 | 100 | 2 | 5 ± 0.5 | 105 ± 3 |

| SC-2 | 10 | 10:1 | 100 | 2 | 12 ± 1.0 | 110 ± 2 |

| SC-3 | 10 | 5:1 | 100 | 2 | 15 ± 1.2 | 112 ± 3 |

| SC-4 | 10 | 10:1 | 120 | 2 | 11 ± 0.8 | 108 ± 4 |

Table 2: Drug Release Profile from Silicone Coatings

| Formulation ID | Drug Loading (%) | Cumulative Release at 24h (%) | Cumulative Release at 7 days (%) | Release Rate Constant (k) |

| DE-1 | 1 | 15 ± 2 | 45 ± 5 | 0.05 h⁻¹ |

| DE-2 | 5 | 25 ± 3 | 70 ± 6 | 0.12 h⁻¹ |

| DE-3 | 10 | 40 ± 4 | 85 ± 7 | 0.25 h⁻¹ |

Conclusion

This compound is a valuable precursor for the preparation of silicone-coated materials with a wide range of potential applications, particularly in the biomedical and pharmaceutical fields. The protocols and data presentation formats provided in these application notes offer a foundational framework for researchers to develop and characterize novel silicone-based materials. Further optimization of reaction conditions and formulations will enable the fine-tuning of coating properties to meet the specific demands of the intended application.

Synthesis of Functional Polysiloxanes from 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functional polysiloxanes utilizing 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol as a key starting material. Polysiloxanes are a versatile class of polymers with a wide range of applications in the biomedical and pharmaceutical fields due to their biocompatibility, thermal stability, and tunable properties. The functionalization of polysiloxanes allows for the incorporation of specific chemical moieties, enabling their use in drug delivery, diagnostics, and as advanced biomaterials.

Introduction to Functional Polysiloxanes

Polysiloxanes, commonly known as silicones, are polymers with a repeating silicon-oxygen backbone. Their unique properties, such as high flexibility, low glass transition temperature, and hydrophobicity, can be tailored by introducing functional groups along the polymer chain or at the chain ends. These functional groups can impart hydrophilicity, introduce reactive sites for further modification, or provide specific binding capabilities, making them highly valuable for high-tech applications.

The synthesis of well-defined functional polysiloxanes is crucial for achieving desired material properties and performance. Polycondensation is a common and effective method for this purpose, allowing for control over molecular weight and the incorporation of various functional monomers.

Synthesis of Functional Polysiloxanes via Polycondensation

A primary method for synthesizing functional polysiloxanes from 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is through polycondensation with a functionalized dichlorosilane or a related difunctional silane. This reaction involves the formation of siloxane bonds with the elimination of a small molecule, such as hydrochloric acid (HCl) or an amine.

General Reaction Scheme

The polycondensation reaction can be generalized as follows, where R represents a functional group:

Caption: General scheme for the polycondensation of 1,7-tetrasiloxanediol.

This reaction is typically carried out in the presence of a catalyst and an acid scavenger to neutralize the HCl byproduct, which can cause undesirable side reactions.

Experimental Protocols

The following protocols provide a framework for the synthesis of functional polysiloxanes. Researchers should optimize these conditions based on the specific functional group and desired polymer characteristics.

Synthesis of Amine-Functionalized Polysiloxanes

This protocol describes the synthesis of an amine-terminated polysiloxane, which can be used for further conjugation with drugs or biomolecules.

Materials:

-

1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

-

Bis(dimethylamino)dimethylsilane

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer and heating mantle

-

Syringe pump

Procedure:

-

Set up the reaction apparatus under an inert atmosphere.

-

In the flask, dissolve a specific molar ratio of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol in anhydrous toluene.

-

Slowly add an equimolar amount of bis(dimethylamino)dimethylsilane to the solution at room temperature using a syringe pump over a period of 2 hours.

-

After the addition is complete, heat the reaction mixture to 80°C and stir for 24 hours.

-

Monitor the reaction progress by periodically taking samples for Gel Permeation Chromatography (GPC) analysis to determine the molecular weight distribution.

-

Once the desired molecular weight is achieved, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting polymer can be further purified by precipitation in a non-solvent like methanol to remove any unreacted monomers or low molecular weight oligomers.

-

Dry the purified polymer under vacuum.

Synthesis of Carboxyl-Functionalized Polysiloxanes

This protocol outlines the synthesis of a polysiloxane with pendant carboxyl groups, which are useful for bioconjugation and for modifying surface properties.

Materials:

-

1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

-

Dichlorodimethylsilane

-

(3-Carboxypropyl)methyldichlorosilane

-

Anhydrous Toluene

-

Pyridine (as acid scavenger)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-neck round-bottom flask with a dropping funnel

-

Condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Assemble the reaction apparatus under an inert atmosphere.

-